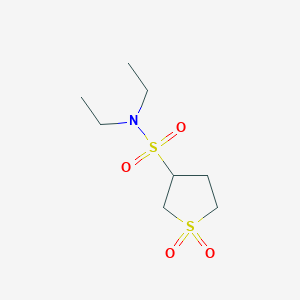
NN-DIETHYL-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NN-DIETHYL-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONAMIDE is a chemical compound with the molecular formula C8H17NO4S2. It is characterized by its unique structure, which includes a thiophene ring and sulfonamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NN-DIETHYL-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONAMIDE typically involves the reaction of tetrahydrothiophene with diethylamine and a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process may also involve heating to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to maintain the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
NN-DIETHYL-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
NN-DIETHYL-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of NN-DIETHYL-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethylthiophene-2-sulfonamide
- N,N-diethyl-2-thiophenesulfonamide
- N,N-diethyl-3-thiophenesulfonamide
Uniqueness
NN-DIETHYL-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONAMIDE is unique due to its tetrahydrothiophene ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature may enhance its stability and reactivity in various applications .
Properties
Molecular Formula |
C8H17NO4S2 |
|---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
N,N-diethyl-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C8H17NO4S2/c1-3-9(4-2)15(12,13)8-5-6-14(10,11)7-8/h8H,3-7H2,1-2H3 |
InChI Key |
JCVYBNNWFCKBBI-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1CCS(=O)(=O)C1 |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)
![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)

![[(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)
![3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)
![2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)


![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
![1-(9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone](/img/structure/B241732.png)
![METHYL 2-{[3-(4-FLUOROPHENOXY)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE](/img/structure/B241740.png)

![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)

